molecular formula C11H14N2 B2372172 1-(1-Methyl-1H-indol-5-YL)ethanamine CAS No. 1312949-64-6

1-(1-Methyl-1H-indol-5-YL)ethanamine

Cat. No.: B2372172
CAS No.: 1312949-64-6
M. Wt: 174.247
InChI Key: SIRVADOCRBAFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-indol-5-YL)ethanamine is a chemical compound with the molecular formula C11H14N2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

The synthesis of 1-(1-Methyl-1H-indol-5-YL)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to maintain precise control over reaction conditions, ensuring consistent quality and yield .

Chemical Reactions Analysis

1-(1-Methyl-1H-indol-5-YL)ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-(1-Methyl-1H-indol-5-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(1-Methyl-1H-indol-5-YL)ethanamine can be compared with other indole derivatives, such as:

    5-(2-Aminopropyl)indole: This compound has a similar indole structure but differs in the position and type of substituents.

    2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine):

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

1-(1-methylindol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVADOCRBAFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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